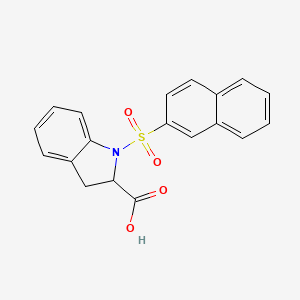

1-萘-2-磺酰基-2,3-二氢吲哚-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid appears to be a derivative of naphthalene-based carboxylic acids, which are of significant interest in the field of medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related naphthalene derivatives.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process, including triflation and subsequent Heck-type carboxylation or methoxy carbonylation, as well as Negishi-type coupling reactions. For instance, the synthesis of 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids is described, which involves the preparation of intermediates such as 6-(trifluoromethanesulfonyloxy)-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester, followed by coupling with various aryl bromides and further transformations .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene moiety, which is a fused two-ring system. The substitution at the 2-position with a sulfonyl group and the presence of a dihydroindole carboxylic acid moiety suggest that the compound would have a complex three-dimensional structure, which could be important for its biological activity .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including esterification, coupling reactions, and transformations that lead to the formation of carboxylic acid derivatives. The reactivity of these compounds is often exploited in the synthesis of biologically active molecules. For example, the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for the preparation of ester derivatives of carboxylic acids is described, which is relevant for the derivatization of carboxylic acids for detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as their stability, reactivity, and detection limits, are crucial for their application in various fields. The stability of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate at room temperature for at least 6 months indicates good shelf-life, and its reactivity with carboxylate potassium salts in the presence of a catalyst suggests a high potential for derivatization reactions. The detection limits for ultraviolet and fluorescent detection are also noteworthy, with limits as low as 100 fmol for ultraviolet and 4 fmol for fluorescent detection .

科学研究应用

有机合成和反应

吲哚的羧化和氨基甲酰化:Nemoto 等人 (2016) 的研究探索了使用 Me2AlCl 和 CO2 对吲哚进行羧化,这有可能应用于合成 1-萘-2-磺酰基-2,3-二氢吲哚-2-甲酸 等萘衍生物 (Nemoto 等,2016).

锌配位聚合物的合成:Liu 等人 (2010) 使用萘基羧酸合成了锌配位聚合物,表明在创建新型材料中具有潜在应用 (Liu 等,2010).

铜配合物和 DNA 相互作用:Hernández‐Gil 等人 (2013) 研究了源自新型萘磺酰三唑配体的铜配合物,表明在 DNA 相互作用和切割中具有潜在应用 (Hernández‐Gil 等,2013).

晶体学和结构分析

萘衍生物中的晶体堆积:Mondal 等人 (2008) 对萘衍生物(包括二羧酸和酯)进行了结构研究,揭示了各种分子间相互作用 (Mondal 等,2008).

萘基化合物的晶体结构:Yin 等人 (2006) 对萘衍生物的晶体结构进行的研究等可以深入了解类似化合物的结构性质 (Yin 等,2006).

环境和生物应用

假单胞菌属的降解:Brilon 等人 (1981) 探索了假单胞菌属对萘磺酸的降解,这可能与类似化合物的生物修复有关 (Brilon 等,2081).

毒性和环境影响:Gutierrez-Villagomez 等人 (2020) 分析了环烷酸及其相关有机化合物的毒性和环境影响,这可能与理解萘衍生物的环境影响有关 (Gutierrez-Villagomez 等,2020).

属性

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S/c21-19(22)18-12-15-7-3-4-8-17(15)20(18)25(23,24)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQVPTNOZVPJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B3002331.png)

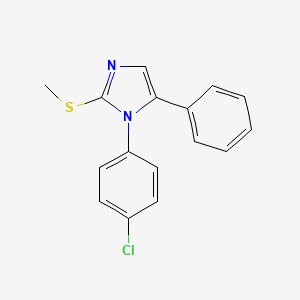

![8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002333.png)

![2-Methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol](/img/structure/B3002334.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B3002336.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B3002340.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,5-dimethyl-1H-pyrazol-1-yl}acetic acid](/img/structure/B3002342.png)

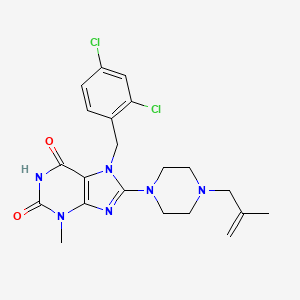

![(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B3002343.png)

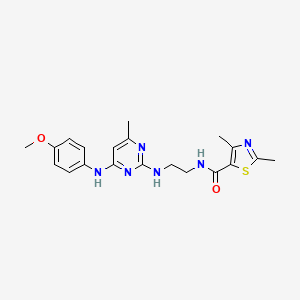

![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)